molecular formula C5H10I2N2O B084224 1,3-Bis(2-iodoethyl)urea CAS No. 13908-87-7

1,3-Bis(2-iodoethyl)urea

Cat. No. B084224
CAS RN: 13908-87-7
M. Wt: 367.95 g/mol
InChI Key: JKWZNMHFINPEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-iodoethyl)urea, also known as ICRF-187, is a chemical compound that has been extensively studied for its potential use as an anticancer drug. It belongs to a class of compounds called bis(alkylating) agents, which are known to be effective against a wide range of cancers.

Mechanism Of Action

1,3-Bis(2-iodoethyl)urea works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1,3-Bis(2-iodoethyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.

Biochemical And Physiological Effects

1,3-Bis(2-iodoethyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to increase the sensitivity of cancer cells to radiation therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Bis(2-iodoethyl)urea for lab experiments is its effectiveness against a wide range of cancers. It has also been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one of the limitations of 1,3-Bis(2-iodoethyl)urea is its potential to cause DNA damage, which could lead to the development of secondary cancers.

Future Directions

There are a number of future directions for research on 1,3-Bis(2-iodoethyl)urea. One area of focus is the development of new formulations of the compound that could improve its efficacy and reduce its potential side effects. Another area of focus is the identification of biomarkers that could help predict which patients are most likely to respond to treatment with 1,3-Bis(2-iodoethyl)urea. Additionally, there is ongoing research into the use of 1,3-Bis(2-iodoethyl)urea in combination with other cancer treatments, such as radiation therapy and chemotherapy.

Synthesis Methods

1,3-Bis(2-iodoethyl)urea can be synthesized through a multi-step process that involves the reaction of ethylenediamine with iodine to form 1,2-diaminoethane diiodide. This compound is then reacted with urea to form 1,3-Bis(2-iodoethyl)urea.

Scientific Research Applications

1,3-Bis(2-iodoethyl)urea has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

properties

CAS RN

13908-87-7

Product Name

1,3-Bis(2-iodoethyl)urea

Molecular Formula

C5H10I2N2O

Molecular Weight

367.95 g/mol

IUPAC Name

1,3-bis(2-iodoethyl)urea

InChI

InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10)

InChI Key

JKWZNMHFINPEFO-UHFFFAOYSA-N

SMILES

C(CI)NC(=O)NCCI

Canonical SMILES

C(CI)NC(=O)NCCI

Other CAS RN

13908-87-7

synonyms

1,3-bis(2-iodoethyl)urea

Origin of Product

United States

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